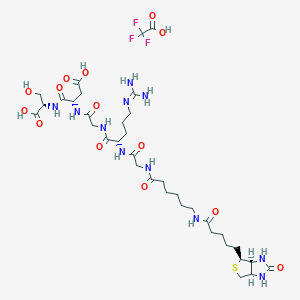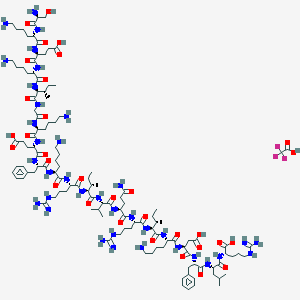
LL-37 LLG Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL-37 LLG Trifluoroacetate is a multifunctional host defense peptide derived from human cathelicidin. It is known for its antibacterial, antiviral, and immunomodulating activities. This peptide is the only cathelicidin-type peptide found in humans and plays a crucial role in the innate immune system by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria .
Mécanisme D'action
- Its role is multifaceted: it acts as an antimicrobial agent, modulates immune responses, and participates in tissue repair .
- Due to its positive charge, LL-37 interacts with negatively charged cellular targets. For instance:
Target of Action
Mode of Action
Orientations Futures
Analyse Biochimique
Biochemical Properties
LL-37 LLG Trifluoroacetate interacts with a variety of biomolecules. It has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria . The peptide is synthesized in response to injury or infection and plays a pivotal role in modulating immune functions and accelerating wound healing .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria . It also has the ability to cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It has been found to bind to and interfere with the cell membrane, leading to the formation of transmembrane pores and bacterial lysis . It also has the ability to regulate gene expression and modulate immune and inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found that LL-37 administration significantly reduced the bacterial load in the peritoneal exudates as well as blood in a murine sepsis model .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LL-37 LLG Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
LL-37 LLG Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation effects.
Substitution: This reaction can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Applications De Recherche Scientifique
LL-37 LLG Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used to study host defense mechanisms and peptide interactions.
Biology: Investigated for its role in immune response and cell signaling.
Medicine: Explored for its potential in treating infections, inflammation, and autoimmune diseases.
Industry: Utilized in developing new antimicrobial agents and therapeutic peptides
Comparaison Avec Des Composés Similaires
Similar Compounds
CAP-18: Another cathelicidin with similar antimicrobial properties.
hCAP-18: The precursor to LL-37, also known for its immune-regulating functions.
Uniqueness of LL-37 LLG Trifluoroacetate
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to modulate the immune system. Unlike other peptides, it is the only cathelicidin-type peptide found in humans, making it a critical component of the human innate immune system .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H196N32O29.C2HF3O2/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4;3-2(4,5)1(6)7/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131);(H,6,7)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHAVGSZAMVFRM-JYADBDMOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H197F3N32O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2653.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)



![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295397.png)




